(Prop-2-ynylsulfinyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Prop-2-ynylsulfinyl)benzene is an organosulfur compound characterized by the presence of a sulfoxide group attached to a phenyl ring and a propargyl group. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity, making it a valuable intermediate in various synthetic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(Prop-2-ynylsulfinyl)benzene can be synthesized through several methods. One common approach involves the oxidation of propargylphenyl sulfide using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions . Another method includes the use of metal-free aerobic oxidation of aryl sulfides in the presence of aliphatic aldehydes and N-hydroxyphthalimide (NHPI) as a catalyst .
Industrial Production Methods
Industrial production of propargylphenyl sulfoxide typically involves the use of scalable and cost-effective methods. The one-pot thiol-free synthetic approach using benzyl bromides, potassium thioacetate, and Oxone® is highly efficient and compatible with various functional groups, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
(Prop-2-ynylsulfinyl)benzene undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-CPBA, urea-hydrogen peroxide.
Reducing Agents: Transition metal complexes, Lewis acids.
Catalysts: FeCl3, NHPI.
Major Products
Oxidation: Propargylphenyl sulfone.
Reduction: Propargylphenyl sulfide.
Substitution: Various propargyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(Prop-2-ynylsulfinyl)benzene has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of propargylphenyl sulfoxide involves its ability to undergo various chemical transformations, primarily driven by the reactivity of the sulfoxide and propargyl groups. The sulfoxide group can participate in oxidation-reduction reactions, while the propargyl group can undergo nucleophilic substitution and addition reactions . These transformations are facilitated by the interaction of the compound with specific molecular targets and pathways, such as enzyme active sites and catalytic centers .
Vergleich Mit ähnlichen Verbindungen
(Prop-2-ynylsulfinyl)benzene can be compared with other similar compounds, such as:
Propargylphenyl sulfide: Lacks the sulfoxide group and is less reactive in oxidation reactions.
Propargylphenyl sulfone: Contains an additional oxygen atom, making it more oxidized and less prone to further oxidation.
Sulfoximines: These compounds have an additional nitrogen atom, providing different reactivity and potential biological activity.
This compound is unique due to its balanced reactivity, allowing it to participate in a wide range of chemical reactions while maintaining stability under various conditions.
Eigenschaften
Molekularformel |
C9H8OS |
---|---|
Molekulargewicht |
164.23 g/mol |
IUPAC-Name |
prop-2-ynylsulfinylbenzene |
InChI |
InChI=1S/C9H8OS/c1-2-8-11(10)9-6-4-3-5-7-9/h1,3-7H,8H2 |
InChI-Schlüssel |
MDXZYLPMZCXOBS-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCS(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.